molecular formula C19H20N4O2 B2441704 2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034557-84-9

2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2441704
CAS No.: 2034557-84-9
M. Wt: 336.395
InChI Key: OUYHIAYVJCWTMZ-UHFFFAOYSA-N
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Description

2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a complex structure with a benzamide core, an ethoxy group, and a pyrazole-pyridine moiety

Properties

IUPAC Name

2-ethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-3-25-18-7-5-4-6-17(18)19(24)21-10-14-8-15(11-20-9-14)16-12-22-23(2)13-16/h4-9,11-13H,3,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYHIAYVJCWTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(Aminomethyl)-5-bromopyridine

Procedure :

  • Reductive amination : 5-Bromonicotinaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol at 0–25°C for 12 hours.
  • Workup : The crude product is extracted with dichloromethane (3 × 25 mL), dried over Na₂SO₄, and purified via flash chromatography (SiO₂, 0–10% MeOH/DCM) to yield 3-(aminomethyl)-5-bromopyridine as a white solid.

Characterization :

  • LRMS (ESI+) : m/z 201/203 [M+H]⁺ (Br isotope pattern).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.62 (s, 1H, pyridine-H), 8.45 (s, 1H, pyridine-H), 7.89 (s, 1H, pyridine-H), 3.97 (s, 2H, CH₂NH₂), 1.78 (br s, 2H, NH₂).

Suzuki-Miyaura Coupling with 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole

Reagents :

  • 3-(Aminomethyl)-5-bromopyridine (1.0 equiv), 1-methyl-4-boronic ester pyrazole (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (2.0 equiv), dioxane/H₂O (4:1).

Procedure :

  • The mixture is degassed with N₂, heated at 80°C for 12 hours, and monitored by TLC.
  • Post-reaction, the mixture is diluted with EtOAc, washed with brine, and dried over Na₂SO₄.
  • Purification by flash chromatography (SiO₂, 0–100% EtOAc/hexanes) yields 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine.

Characterization :

  • LRMS (ESI+) : m/z 215 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (s, 1H, pyridine-H), 8.44 (s, 1H, pyridine-H), 8.21 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 3.90 (s, 3H, NCH₃), 3.82 (s, 2H, CH₂NH₂), 1.70 (br s, 2H, NH₂).

Synthesis of 2-Ethoxybenzoyl Chloride

Ethylation of Salicylic Acid

Reagents :

  • Salicylic acid (1.0 equiv), ethyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv), DMF.

Procedure :

  • Stir at 80°C for 6 hours, then pour into ice-water.
  • Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate to afford 2-ethoxybenzoic acid.

Characterization :

  • Melting Point : 98–100°C.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (dd, J = 8.0 Hz, 1H, Ar-H), 7.45 (td, J = 8.0 Hz, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

Conversion to Acid Chloride

Reagents :

  • 2-Ethoxybenzoic acid (1.0 equiv), oxalyl chloride (1.5 equiv), DMF (catalytic), DCM.

Procedure :

  • Add oxalyl chloride dropwise to the acid in DCM at 0°C.
  • Stir at 25°C for 2 hours, then concentrate under vacuum to yield 2-ethoxybenzoyl chloride.

Amide Bond Formation

Coupling via HATU/DIEA

Reagents :

  • 2-Ethoxybenzoyl chloride (1.1 equiv), 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanamine (1.0 equiv), HATU (1.1 equiv), DIEA (3.0 equiv), DCM.

Procedure :

  • Add HATU and DIEA to the amine in DCM at 0°C, followed by dropwise addition of the acid chloride.
  • Stir at 25°C for 12 hours, then wash with 1M HCl (2 × 20 mL) and saturated NaHCO₃ (2 × 20 mL).
  • Purify via flash chromatography (SiO₂, 0–5% MeOH/DCM) to isolate the title compound.

Characterization :

  • LRMS (ESI+) : m/z 366 [M+H]⁺.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (t, J = 5.6 Hz, 1H, NH), 8.54 (s, 1H, pyridine-H), 8.46 (s, 1H, pyridine-H), 8.22 (s, 1H, pyrazole-H), 7.98 (s, 1H, pyrazole-H), 7.75 (dd, J = 8.0 Hz, 1H, Ar-H), 7.50 (td, J = 8.0 Hz, 1H, Ar-H), 7.00 (d, J = 8.0 Hz, 1H, Ar-H), 4.62 (d, J = 5.6 Hz, 2H, CH₂N), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 3.91 (s, 3H, NCH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₃).

Alternative Synthetic Routes

Microwave-Assisted Coupling

Reagents :

  • 2-Ethoxybenzoic acid (1.0 equiv), amine intermediate (1.0 equiv), HBTU (1.1 equiv), DIPEA (3.0 equiv), DMF.

Procedure :

  • Irradiate at 100°C for 20 minutes in a microwave reactor.
  • Purify via reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the product.

Yield : 78% (vs. 65% for conventional heating).

One-Pot Sequential Coupling

Procedure :

  • Conduct Suzuki-Miyaura coupling and amidation in a single flask without isolating intermediates.
  • Use Pd-XPhos G3 catalyst for coupling, followed by HATU-mediated amidation.

Advantages : Reduces purification steps and improves overall yield (72% vs. 60% stepwise).

Optimization and Challenges

Solvent and Base Screening

Optimal conditions :

  • Solvent : DCM > DMF > THF (higher polarity reduces byproduct formation).
  • Base : DIEA > TEA > pyridine (DIEA minimizes racemization).

Table 1. Solvent Impact on Amidation Yield

Solvent Yield (%) Purity (%)
DCM 65 98
DMF 58 95
THF 42 90

Purification Challenges

  • Byproducts : Unreacted amine and dimerized species.
  • Solution : Gradient elution (0–5% MeOH/DCM) with silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyrazoles.

Scientific Research Applications

Research indicates that 2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide exhibits several biological activities:

Anticancer Properties

Studies suggest that compounds with similar structures may possess anticancer properties. For example, related compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . The mechanism often involves the inhibition of key enzymes that regulate cell cycle progression.

Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential efficacy in reducing inflammation. For instance, derivatives of nicotinamide have demonstrated significant anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in macrophages . This could indicate that this compound may share similar mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of related compounds:

  • Anticancer Activity : A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through specific pathway modulation .
  • Anti-inflammatory Studies : Research has shown that related compounds exhibit anti-inflammatory properties by reducing cytokine levels in experimental models .
  • Molecular Docking Studies : Computational studies have indicated strong interactions between this compound and various biological targets, suggesting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(pyridin-3-ylmethyl)benzamide: Lacks the pyrazole moiety, which may affect its biological activity.

    N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide: Lacks the ethoxy group, potentially altering its chemical reactivity and solubility.

    2-ethoxy-N-(pyridin-3-yl)benzamide: Lacks the pyrazole and methyl groups, which may influence its binding affinity to biological targets.

Uniqueness

2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and pyridine rings, along with the ethoxy group, enhances its potential for diverse applications in medicinal chemistry and material science.

Biological Activity

2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of 318.39 g/mol. The compound features a benzamide core substituted with an ethoxy group and a pyrazolyl-pyridine moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many benzamide derivatives have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
  • Antiviral Activity : Certain pyrazole derivatives demonstrate antiviral properties by targeting viral enzymes, thus preventing viral replication .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can modulate inflammatory pathways, reducing cytokine production .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds and their mechanisms:

Compound NameBiological ActivityMechanismReference
Compound IRET kinase inhibitionInhibits cell proliferation in cancer cells
Compound IIAntiviral activityInhibits viral polymerase
Compound IIIAnti-inflammatoryReduces cytokine levels

Case Study 1: RET Kinase Inhibition

A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase activity. Among these, compounds structurally related to this compound demonstrated moderate to high potency in ELISA-based assays, suggesting potential for cancer therapy applications .

Case Study 2: Antiviral Efficacy

In another investigation, pyrazolo[3,4-d]pyrimidine derivatives were assessed for their antiviral efficacy against Hepatitis C virus (HCV). The most effective compounds exhibited IC50 values below 50 μM, indicating strong inhibition of viral replication. This highlights the potential of pyrazole-containing compounds in antiviral drug development .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies on similar compounds indicate that modifications to the structure can significantly enhance oral bioavailability. For instance, certain pyrazolo-pyridone inhibitors showed improved plasma exposure when optimized for solubility and stability . These findings suggest that structural variations in this compound could lead to better pharmacological profiles.

Q & A

Q. How can researchers optimize the synthesis of 2-ethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide to improve yield and purity?

Methodological Answer: Synthetic optimization involves:

  • Reagent Selection : Use stannous chloride in hydrochloric acid for nitro group reduction (e.g., conversion of nitrobenzamide intermediates to aminobenzamide derivatives) .
  • Temperature Control : Maintain low temperatures (-5°C) during critical steps to minimize side reactions .
  • Solvent Systems : Ethanol with glacial acetic acid (5 drops) is effective for cyclization and condensation reactions .
  • Catalysts : Employ potassium hydride in dimethylformamide (DMF) under inert atmospheres for coupling reactions .

Q. Table 1: Key Reaction Conditions from Literature

StepReagents/ConditionsYieldEvidence Source
Nitro ReductionSnCl₂, HCl, -5°C → RT85%
CyclizationEthanol, glacial acetic acid, reflux70-85%
Coupling ReactionsKH, DMF, N₂ atmosphere, reflux80-90%

Q. What analytical methods are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy : Resolve aromatic protons (δ 7.1–8.5 ppm) and pyrazole/ethoxy group signals (δ 1.3–4.2 ppm) .
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for assessing the biological activity of this benzamide derivative?

Methodological Answer:

  • In Vitro Models :
    • Hepatocyte Glucose Uptake Assays : Measure glucokinase activity in rat hepatocytes at 10 mM glucose concentrations .
    • Enzyme Inhibition Studies : Screen against kinases or acetyltransferases using fluorescence polarization .
  • In Vivo Models :
    • Maximal Electroshock (MES) Seizure Model : Evaluate anticonvulsant activity in rodents (dose range: 30–100 mg/kg) .
    • Subcutaneous Pentylenetetrazol (scPTZ) Test : Assess seizure threshold modulation .

Q. How can systematic variations in substituents influence the compound’s biological activity?

Methodological Answer:

  • Substituent Libraries : Synthesize analogs with:
    • Pyrazole Modifications : Replace 1-methyl group with bulkier tert-butyl to assess steric effects .
    • Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Activity Cliffs : Compare IC₅₀ values across derivatives to identify critical substituents (e.g., 4-methoxy vs. 4-nitro groups reduce MES efficacy by 40%) .

Q. Table 2: Substituent-Activity Relationships (SAR)

Substituent PositionModificationBiological Impact (vs. Parent Compound)Evidence Source
Pyrazole C-4-CF₃↑ Metabolic stability (t₁/₂ +2h)
Benzamide C-2-OCH₃↓ Anticonvulsant activity (ED₅₀ +15 mg/kg)

Q. Which computational methods are suitable for predicting target interactions and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., glucokinase active site) .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions .
  • ADMET Prediction : Utilize SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .

Q. How should researchers design studies to evaluate environmental fate and ecological risks?

Methodological Answer:

  • Experimental Design :
    • Abiotic/Biotic Compartments : Assess soil adsorption (OECD Guideline 106) and aquatic degradation (OECD 309) .
    • Long-Term Ecotoxicity : Use Daphnia magna (OECD 211) and algal growth inhibition tests (OECD 201) .
  • Analytical Workflow :
    • LC-MS/MS Quantification : Detect compound residues in environmental matrices (LOD: 0.1 ppb) .
    • Metabolite Profiling : Identify transformation products via high-resolution orbitrap MS .

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